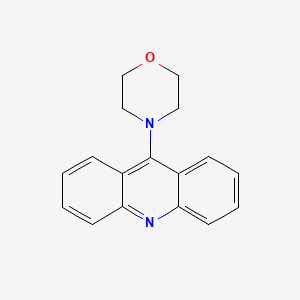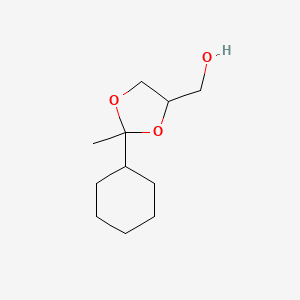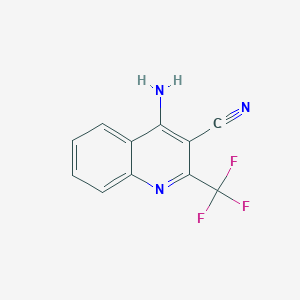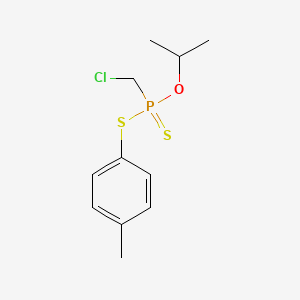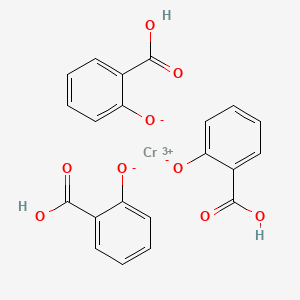
N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is an organic compound with the molecular formula C10H24N4 It is a polyamine, which means it contains multiple amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a solvent such as ethanol or isopropanol and a metal catalyst like Raney nickel or cobalt. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of dipropylene glycol dimethyl ether as a solvent and a Co-Mn-Al catalyst has been shown to improve the yield and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also interacts with enzymes involved in polyamine metabolism, modulating their activity and affecting cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- Spermine
Uniqueness
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is unique due to its unsaturated butene backbone, which imparts different chemical reactivity compared to its saturated counterparts. This structural feature allows it to participate in additional types of chemical reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
170860-50-1 |
|---|---|
Fórmula molecular |
C10H24N4 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
Clave InChI |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
SMILES isomérico |
C(CN)CNC/C=C/CNCCCN |
SMILES canónico |
C(CN)CNCC=CCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


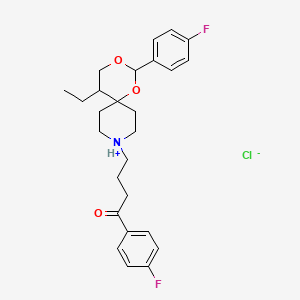
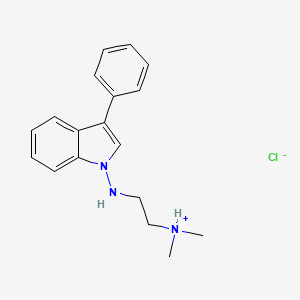
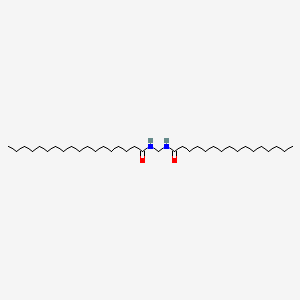
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
